molecular formula C18H16N2S2 B091704 Indole, 3,3'-(dithiodimethylene)di- CAS No. 17004-43-2

Indole, 3,3'-(dithiodimethylene)di-

Cat. No.: B091704
CAS No.: 17004-43-2
M. Wt: 324.5 g/mol
InChI Key: DTKNIMAUYXQMGU-UHFFFAOYSA-N
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Description

“Indole, 3,3'-(dithiodimethylene)di-” (IUPAC name: 3,3'-(dithiodimethylene)diindole) is a bis-indole derivative characterized by a central dithiodimethylene (–S–S–CH₂–) bridge connecting two indole moieties at their 3-positions. The disulfide linkage may enhance reactivity in biological systems or serve as a site for dynamic covalent chemistry.

Properties

CAS No.

17004-43-2

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

3-[(1H-indol-3-ylmethyldisulfanyl)methyl]-1H-indole

InChI

InChI=1S/C18H16N2S2/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-10,19-20H,11-12H2

InChI Key

DTKNIMAUYXQMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSSCC3=CNC4=CC=CC=C43

Origin of Product

United States

Comparison with Similar Compounds

3,3'-Diindolylmethane (DIM)

  • Structure : Features a methylene (–CH₂–) bridge instead of a dithiodimethylene group.
  • Synthesis: Produced via acid-catalyzed condensation of indole-3-carbinol or via dietary metabolism of cruciferous vegetables ().
  • Biological Activity : Demonstrated chemopreventive effects against polycyclic aromatic hydrocarbon-induced neoplasia in rodent models ().
  • Physicochemical Properties: Property DIM Indole, 3,3'-(dithiodimethylene)di- Molecular Formula C₁₇H₁₄N₂ C₁₈H₁₄N₂S₂ Molecular Weight 246.31 g/mol () ~330.44 g/mol (estimated) CAS Number 1968-05-4 () Not explicitly reported LogP 4.17 () Higher due to sulfur (analogous to 2,2'-(dithiodimethylene)-difuran: LogP 4.03, ) Solubility Low water solubility Likely lower due to disulfide

Other Dithiodimethylene-Linked Compounds

2,2'-(Dithiodimethylene)-difuran

  • Structure : Contains a dithiodimethylene bridge between two furan rings (CAS 4437-20-1, ).
  • Properties :
    • LogP: 4.03 (hydrophobic)
    • Water Solubility: 11.56 mg/L ().
  • Applications : Used in flavor/fragrance industries ().
    Comparison : The replacement of furan with indole in “Indole, 3,3'-(dithiodimethylene)di-” enhances aromaticity and may alter electronic properties, favoring interactions with biological targets like enzymes or receptors.

Pyrithioxin (Pyrithiol)

  • Structure : A pyridine-derived disulfide with a dithiodimethylene bridge (CAS 10049-83-9, –10).
  • Applications : Neurotropic agent used to enhance cerebral metabolism ().
    Comparison : The indole moiety in “Indole, 3,3'-(dithiodimethylene)di-” could confer distinct neuroactive or anticancer properties compared to pyrithioxin’s pyridine core.

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